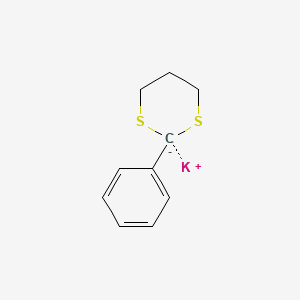
Potassium 2-phenyl-1,3-dithian-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-phenyl-1,3-dithian-2-ide is an organosulfur compound that features a dithiane ring with a phenyl group attached. This compound is known for its versatility in organic synthesis, particularly as an acyl anion equivalent. The presence of the dithiane ring imparts unique chemical properties, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-phenyl-1,3-dithian-2-ide can be synthesized through the reaction of 2-phenyl-1,3-dithiane with a strong base such as potassium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-phenyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides to form 2-alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides and an aprotic solvent like THF.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Major Products Formed
Nucleophilic Substitution: 2-alkyl derivatives of 2-phenyl-1,3-dithiane.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Scientific Research Applications
Potassium 2-phenyl-1,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as an acyl anion equivalent in the synthesis of various carbonyl compounds.
Medicinal Chemistry: The compound is employed in the synthesis of complex molecules that have potential pharmaceutical applications.
Material Science: It is used in the preparation of sulfur-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of potassium 2-phenyl-1,3-dithian-2-ide involves the generation of a carbanion at the 2-position of the dithiane ring. This carbanion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiane: The parent compound without the potassium ion.
1,3-Dithiane: A simpler dithiane ring without the phenyl group.
2,2-Diphenyl-1,3-dithiane: A similar compound with two phenyl groups attached to the dithiane ring.
Uniqueness
Potassium 2-phenyl-1,3-dithian-2-ide is unique due to its ability to act as a stable acyl anion equivalent, making it highly valuable in organic synthesis. Its stability and reactivity profile distinguish it from other similar compounds, allowing for more versatile applications in chemical transformations .
Properties
CAS No. |
64725-17-3 |
|---|---|
Molecular Formula |
C10H11KS2 |
Molecular Weight |
234.4 g/mol |
InChI |
InChI=1S/C10H11S2.K/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2;/q-1;+1 |
InChI Key |
FXTLOINUXNHWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[C-](SC1)C2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















